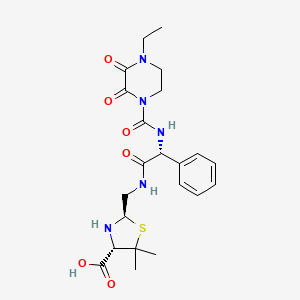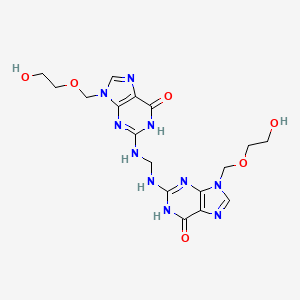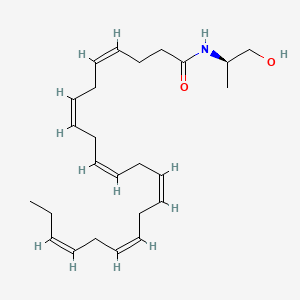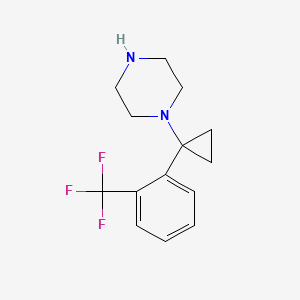
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazin
Übersicht
Beschreibung
“1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is a chemical compound with the molecular formula C14H18ClF3N2 . It has an average mass of 306.754 Da and a mono-isotopic mass of 306.111053 Da . It is a versatile compound with potential applications in scientific research, from drug development to material science.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The trifluoromethyl group is attached to the phenyl ring, which is further connected to the cyclopropyl group .Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren
Die Trifluormethylgruppe in dieser Verbindung trägt zu ihrem Potenzial als Kinase-Inhibitor bei. Kinase-Inhibitoren sind bei der Behandlung von Krebs von Bedeutung, da sie in die Signalwege eingreifen können, die das Tumorwachstum und die Proliferation fördern. Das Vorhandensein des Piperazinrings bietet eine basische und hydrophile Gruppe, die für bessere pharmakokinetische Eigenschaften optimiert werden kann .
Rezeptor-Modulatoren
Diese Verbindung kann aufgrund ihrer strukturellen Eigenschaften als Rezeptor-Modulator wirken. Rezeptor-Modulatoren haben therapeutische Anwendungen bei neurologischen Erkrankungen, wo sie die Neurotransmitteraktivität beeinflussen können. Die Piperazingruppe dient als Gerüst, um pharmakophore Gruppen für die Interaktion mit Ziel-Makromolekülen anzuordnen .
Synthetische Methoden
In der Prozesschemie erleichtert die chemische Reaktivität der Verbindung ihre Einarbeitung in komplexere Moleküle. Sie wird häufig in synthetischen Methoden wie der Buchwald–Hartwig-Aminierung, der aromatischen nucleophilen Substitution und der reduktiven Aminierung eingesetzt, die für die Wirkstoffforschung und -entwicklung entscheidend sind .
Optimierung der pharmakokinetischen Eigenschaften
Der Piperazinring in der Verbindung wird verwendet, um die pharmakokinetischen Eigenschaften von Medikamenten zu optimieren. Dies umfasst die Verbesserung der Löslichkeit, Verteilung, des Metabolismus und der Ausscheidungseigenschaften, die für die Wirksamkeit und Sicherheit von Arzneimitteln unerlässlich sind .
Strukturelle und konformationelle Eigenschaften
Die strukturellen und konformationellen Eigenschaften der Verbindung machen sie wertvoll bei der Gestaltung von Medikamenten mit spezifischen Bindungsaffinitäten. Ihre Cyclopropyl- und Piperazinkomponenten können verwendet werden, um die Interaktion mit biologischen Zielstrukturen feinabzustimmen und so die Selektivität und Potenz der Medikamente zu verbessern .
Wirkstoffforschung
Die Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Ihre Vielseitigkeit in der Wirkstoffforschung wird der Leichtigkeit zugeschrieben, mit der sie modifiziert und in verschiedene therapeutische Klassen eingegliedert werden kann, was sie zu einem wertvollen Werkzeug für Medizinalchemiker macht .
Neuropharmakologie
In der Neuropharmakologie können die Derivate der Verbindung auf ihre Auswirkungen auf das zentrale Nervensystem untersucht werden. Sie könnten bei der Entwicklung von Behandlungen für psychiatrische und neurodegenerative Erkrankungen vielversprechend sein, indem sie Neurotransmittersysteme modulieren .
Chemische Reaktivität und Synthon-Verwendung
Die chemische Reaktivität dieser Verbindung macht sie zu einem nützlichen Synthon in der organischen Synthese. Sie kann in verschiedenen Reaktionen eingesetzt werden, um eine große Bandbreite an Piperazin-haltigen Medikamenten zu erzeugen, was ihre Bedeutung in der pharmazeutischen Industrie unterstreicht .
Wirkmechanismus
While the specific mechanism of action for “1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine” is not explicitly stated in the literature, piperazine compounds are known for their anthelmintic action. They generally paralyze parasites, allowing the host body to easily remove or expel the invading organism .
Biochemische Analyse
Biochemical Properties
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, influencing the release and uptake of serotonin in the brain . This interaction is crucial for understanding its potential effects on mood and behavior. Additionally, the compound may interact with other neurotransmitter systems, such as dopamine and norepinephrine, further highlighting its importance in biochemical studies .
Cellular Effects
The effects of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and cellular metabolism. Furthermore, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These cellular effects are essential for understanding the broader implications of this compound in biological systems.
Molecular Mechanism
At the molecular level, 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, leading to the activation or inhibition of these receptors . This binding interaction can result in changes in intracellular signaling cascades, ultimately affecting gene expression and protein synthesis. Additionally, the compound may inhibit or activate certain enzymes, further influencing cellular processes . Understanding these molecular mechanisms is crucial for elucidating the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, including seizures and neurotoxicity . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound in preclinical studies.
Metabolic Pathways
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound can influence metabolic flux, leading to changes in the levels of various metabolites . These metabolic pathways are important for understanding the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Transport and Distribution
The transport and distribution of 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Understanding its transport and distribution is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence its activity and function, further highlighting the importance of understanding its distribution within cells.
Eigenschaften
IUPAC Name |
1-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-4-2-1-3-11(12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLZUUBJCAEXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C(F)(F)F)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743221 | |
| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-33-6 | |
| Record name | 1-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


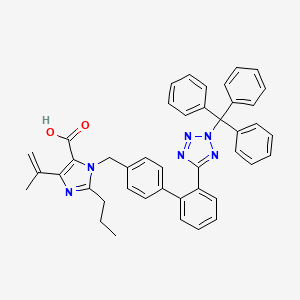
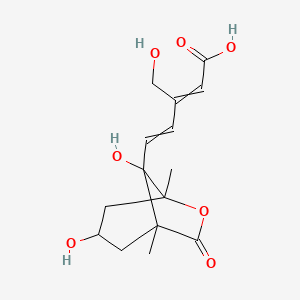

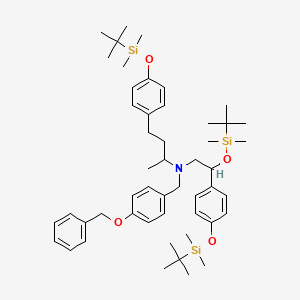
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)
![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)
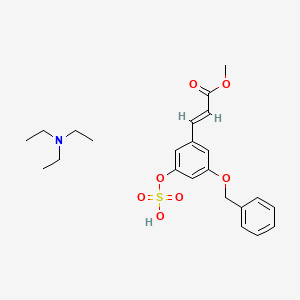

methanone](/img/structure/B582118.png)
